4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid

Orthogonal protecting group strategy Solid-phase peptide synthesis Multi-step organic synthesis

4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid (CAS 2188180-64-3, molecular formula C14H17NO5, molecular weight 279.29 g/mol) is a heterobicyclic building block comprising a dihydro-2H-benzo[b][1,4]oxazine core bearing a tert-butoxycarbonyl (Boc) protecting group at the 4-position nitrogen and a free carboxylic acid at the 7-position. The compound is supplied at ≥95% purity (lot-dependent, up to 98% by HPLC) and carries the MDL identifier MFCD31665590, enabling unambiguous procurement across vendor catalogs.

Molecular Formula C14H17NO5
Molecular Weight 279.292
CAS No. 2188180-64-3
Cat. No. B2743156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid
CAS2188180-64-3
Molecular FormulaC14H17NO5
Molecular Weight279.292
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC2=C1C=CC(=C2)C(=O)O
InChIInChI=1S/C14H17NO5/c1-14(2,3)20-13(18)15-6-7-19-11-8-9(12(16)17)4-5-10(11)15/h4-5,8H,6-7H2,1-3H3,(H,16,17)
InChIKeyKXUUHJXWGFMPTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid (CAS 2188180-64-3): Procurement-Grade Boc-Protected Benzoxazine Building Block for Medicinal Chemistry


4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid (CAS 2188180-64-3, molecular formula C14H17NO5, molecular weight 279.29 g/mol) is a heterobicyclic building block comprising a dihydro-2H-benzo[b][1,4]oxazine core bearing a tert-butoxycarbonyl (Boc) protecting group at the 4-position nitrogen and a free carboxylic acid at the 7-position . The compound is supplied at ≥95% purity (lot-dependent, up to 98% by HPLC) and carries the MDL identifier MFCD31665590, enabling unambiguous procurement across vendor catalogs [1]. The Boc group is orthogonal to benzyloxycarbonyl (Cbz) protection: it is stable to catalytic hydrogenolysis but cleavable under mild acidolysis (e.g., 50% TFA/DCM at room temperature), making this compound a strategically versatile intermediate for multi-step synthetic sequences where selective deprotection is required [2].

Why 4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic Acid Cannot Be Replaced by Generic Benzoxazine Analogs


Benzoxazine-based building blocks are not interchangeable commodities. The target compound occupies a specific and non-redundant position in chemical space defined by three orthogonal structural variables: (1) the N-4 Boc protecting group enables acid-labile, hydrogenolysis-stable orthogonal deprotection incompatible with N-methyl (non-cleavable) or N-Cbz (hydrogenolysis-only) analogs [1][2]; (2) the 7-carboxylic acid regioisomer positions the carboxyl handle at a site that is a validated pharmacophoric anchor in Na⁺/H⁺ exchange inhibitors (IC₅₀ range 0.036–0.073 μM for optimized 7-carbonylguanidine derivatives), while the 6-carboxylic acid regioisomer has no documented activity in this target class [3]; and (3) the fully saturated dihydro-oxazine ring preserves a secondary amine after deprotection, offering a nucleophilic handle absent in the 3-oxo analog, which bears an amide-like carbonyl that electronically deactivates the nitrogen . Substituting any of these features fundamentally alters the synthetic trajectory and biological profile of downstream products.

Quantitative Head-to-Head Evidence: 4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid vs. Closest Analogs


Orthogonal Deprotection Selectivity: Boc vs. Cbz Protecting Group Strategy in Multi-Step Synthesis

The N-4 Boc group on the target compound can be selectively removed under mild acidolysis (50% TFA in DCM, room temperature, 50 min to 2 h) without affecting Cbz-protected functionalities present elsewhere in the molecule [1][2]. In contrast, the N-Cbz-protected analog (4-Cbz-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid) requires heterogeneous catalytic hydrogenolysis (Pd/C, H₂ atmosphere) for deprotection, which is incompatible with substrates bearing reducible functional groups (e.g., alkenes, nitro groups, benzyl ethers) [3]. When both protecting groups coexist in the same synthetic intermediate, Boc can be cleaved by acidolysis leaving Cbz intact, or Cbz can be removed by hydrogenolysis leaving Boc intact, a level of orthogonality not achievable with N-methyl (permanently alkylated) or N-unprotected analogs [4].

Orthogonal protecting group strategy Solid-phase peptide synthesis Multi-step organic synthesis

Regioisomeric Carboxylic Acid Positioning: 7-COOH vs. 6-COOH in Na⁺/H⁺ Exchange Inhibitor Pharmacophore

The 7-carboxylic acid position on the benzoxazine scaffold is a validated pharmacophoric anchor for Na⁺/H⁺ exchanger (NHE) inhibitors. In a quantitative structure-activity relationship (QSAR) study by Yamamoto et al. (1997), N-(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-7-carbonyl)guanidine derivatives were designed and optimized, with the most potent compounds (3q–t) exhibiting IC₅₀ values of 0.036–0.073 μM against NHE [1]. The 7-carbonyl attachment point was essential for activity: the QSAR model demonstrated that substituent length at the 2- and 4-positions of the benzoxazine ring is parabolically correlated with inhibitory potency, with optimal clogP values in the 1.5–2.0 range for bioavailability [2]. By contrast, the 6-carboxylic acid regioisomer (CAS 1782814-10-1) has no published NHE inhibitory activity data in peer-reviewed literature, consistent with the altered vector of the carboxylate relative to the benzoxazine core . The 7-COOH positioning also enables direct amide coupling to guanidine nucleophiles—the key transformation producing the active pharmacophore—while 6-COOH coupling would produce a geometrically distinct orientation incompatible with the NHE binding pocket model [3].

Na⁺/H⁺ exchanger inhibition Ischemia-reperfusion injury Cardiovascular drug discovery

Oxidation State at C-3: Dihydro vs. 3-Oxo in Downstream Derivatization and Antibacterial Oxazolidinone Synthesis

The fully saturated dihydro-oxazine ring of the target compound preserves the N-4 nitrogen as a secondary amine after Boc deprotection, enabling nucleophilic participation in downstream cyclization reactions. This is critical for benzoxazinyl-oxazolidinone synthesis: the Malhotra et al. (2015) protocol demonstrates that enantiopure N-Boc-dihydrobenzo[b]-1,4-oxazine-3-carboxylic acids serve as key precursors for benzoxazinyl oxazolidinones via intramolecular cyclization, with the free amine (post-Boc removal) acting as the nucleophilic linchpin [1]. In contrast, the 3-oxo analog (CAS 214848-62-1) contains an amide-like carbonyl at position 3, which electronically deactivates the adjacent N-4 nitrogen, substantially reducing its nucleophilicity and rendering it unsuitable for the same cyclization manifold . The significance of the benzoxazinyl-oxazolidinone scaffold is underscored by compound 45 (J. Med. Chem. 2011), which achieved MIC values of 0.25–0.5 μg/mL against methicillin-resistant S. aureus (MRSA) and 8–16-fold superior potency over linezolid against linezolid-resistant strains, with an ED₅₀ < 5.0 mg/kg in a systemic MRSA infection model and 81% oral bioavailability in rats [2]. While compound 45 was derived from a 3-carboxylic acid benzoxazine precursor, the 7-carboxylic acid variant offers an alternative vector for amide/ester conjugation to the oxazolidinone warhead, potentially accessing distinct SAR space [3].

Benzoxazinyl-oxazolidinone antibiotics Gram-positive antibacterial Linezolid-resistant MRSA

Molecular Weight and Physicochemical Property Profile: 7-COOH Boc-Benzoxazine vs. Unprotected Parent Scaffold

The Boc protection on the target compound increases molecular weight by 100.12 g/mol relative to the unprotected parent scaffold (3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid, CAS 851202-96-5, MW 179.17 g/mol) . This MW increase (279.29 vs. 179.17 g/mol) carries three procurement-relevant implications: (1) the Boc group serves as a lipophilic masking agent, with calculated LogP of 2.52 for the target compound (TPSA 76.07 Ų, 1 rotatable bond, 4 H-bond acceptors, 1 H-bond donor), placing it in a favorable property space for passive membrane permeability prior to deprotection ; (2) after TFA-mediated Boc cleavage, the free amine is liberated with concomitant mass loss of 100.12 g/mol (the Boc group plus CO₂), enabling a traceless protecting group strategy where the final bioactive compound retains only the benzoxazine-7-carboxylic acid core (MW 179.17); and (3) the commercially available unprotected parent scaffold (CAS 851202-96-5) is priced at approximately $345/g (AKSci, 95% purity), whereas the Boc-protected variant carries a premium consistent with the additional synthetic step, but eliminates the need for in-house N-protection and the associated yield losses (typical Boc installation: 70–90% yield) .

Drug-likeness optimization Fragment-based drug discovery Lead optimization

Optimal Application Scenarios for 4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid Based on Quantitative Evidence


Multi-Step Synthesis of Na⁺/H⁺ Exchanger Inhibitor Leads via 7-Carboxylic Acid Amide Coupling

The 7-COOH position is the validated attachment point for guanidine-based Na⁺/H⁺ exchanger inhibitors, with optimized derivatives achieving IC₅₀ values of 0.036–0.073 μM in NHE-1 inhibition assays [1]. The Boc-protected building block can be directly subjected to amide coupling at the 7-carboxylic acid (e.g., with protected guanidine or amine nucleophiles using HATU/EDC coupling conditions), followed by TFA-mediated Boc deprotection to reveal the free secondary amine at N-4 for subsequent N-alkylation or acylation. This two-step sequence (coupling then deprotection) preserves the acid-labile Boc group during the amide-forming step—a strategic advantage over the unprotected parent scaffold, which would require N-protection prior to coupling to prevent competitive amide bond formation at N-4. The QSAR model from Yamamoto et al. (1997) further guides optimization: substituents at the 2- and 4-positions should maintain calculated LogP values in the 1.5–2.0 range for optimal bioavailability [2].

Benzoxazinyl-Oxazolidinone Antibacterial Agent Development with Alternative Carboxylate Vector

The dihydro-oxazine core of the target compound, after Boc deprotection, provides a nucleophilic secondary amine at N-4 that can participate in intramolecular cyclization to form the tricyclic benzoxazinyl-oxazolidinone scaffold—a privileged structure in next-generation oxazolidinone antibiotics [1]. While the literature precedent predominantly employs 3-carboxylic acid benzoxazine precursors (Malhotra et al., 2015), the 7-carboxylic acid regioisomer offers an underexplored vector for conjugation to the oxazolidinone warhead, potentially yielding analogs with differentiated antibacterial spectrum or resistance profiles. The clinical relevance of this scaffold class is established: compound 45 (J. Med. Chem. 2011) demonstrated MIC values of 0.25–0.5 μg/mL against MRSA, 8–16-fold superiority over linezolid against resistant strains, and 81% oral bioavailability in rats [2]. Procurement of the pre-Boc-protected 7-COOH building block eliminates the need for N-protection prior to oxazolidinone conjugation, enabling a streamlined 3–4 step synthetic sequence: (i) amide/ester formation at 7-COOH, (ii) Boc deprotection, (iii) oxazolidinone ring formation, (iv) final functionalization.

Orthogonal Protecting Group Strategy in Complex Molecule Total Synthesis

In synthetic sequences requiring the simultaneous presence of two differentially protected amine functionalities, the Boc group on the target compound enables fully orthogonal deprotection relative to Cbz, Fmoc, or Alloc protecting groups [1]. A representative workflow: (i) couple the target compound at the 7-COOH position to a Cbz-protected amino acid or peptide fragment using standard amide coupling; (ii) selectively remove the Cbz group via Pd/C-catalyzed hydrogenolysis (H₂, 1 atm, room temperature) without affecting the N-4 Boc group; (iii) functionalize the newly liberated amine; (iv) subsequently remove the Boc group with 50% TFA/DCM to reveal the benzoxazine N-4 amine for final elaboration. This orthogonal sequence is impossible with the unprotected parent scaffold (which would be indiscriminately reactive at N-4) or the N-methyl analog (which is permanently blocked at N-4). The Cbz-protected benzoxazine analog (e.g., 4-Cbz-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid) provides the reverse orthogonality (Cbz removed by hydrogenolysis, Boc by acidolysis) but is a 6-COOH regioisomer and therefore cannot substitute when the 7-COOH vector is required [2].

Fragment-Based Drug Discovery (FBDD) Library Construction Using the Benzoxazine-7-carboxylic Acid Scaffold

With a molecular weight of 279.29 g/mol (within fragment rule-of-three guidelines after Boc removal: 179.17 g/mol) and a balanced physicochemical profile (cLogP 2.52, TPSA 76.07 Ų, 4 H-bond acceptors, 1 H-bond donor), the target compound is well-suited as a fragment library component for FBDD campaigns [1]. The 7-COOH handle allows rapid diversification via parallel amide coupling to generate fragment arrays for screening against diverse protein targets. After Boc removal, the N-4 secondary amine provides a second diversification point for fragment growth. The scaffold has demonstrated privileged status in medicinal chemistry: benzoxazine-7-carboxylic acid derivatives have yielded potent inhibitors of Na⁺/H⁺ exchange (IC₅₀ 0.036 μM), HIV integrase (IC₅₀ 0.19–3.7 μM for related 3-oxo-8-COOH analogs), and Gram-positive bacterial pathogens [2]. Procurement of the Boc-protected form enables immediate deployment in fragment library synthesis without a preliminary protection step, reducing library construction time by 1–2 synthetic steps per fragment.

Quote Request

Request a Quote for 4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.